molecular formula C5H2Cl2N2O2 B1279806 3,4-Dichloro-5-nitropyridine CAS No. 56809-84-8

3,4-Dichloro-5-nitropyridine

Cat. No. B1279806
CAS RN: 56809-84-8
M. Wt: 192.98 g/mol
InChI Key: LSVPLFVLCXIYHM-UHFFFAOYSA-N
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Description

The compound 3,4-Dichloro-5-nitropyridine is a chloro-nitropyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,4-Dichloro-5-nitropyridine, they do provide insights into the synthesis, structure, and reactivity of related chloro-nitropyridine compounds, which can be informative for understanding the characteristics of 3,4-Dichloro-5-nitropyridine.

Synthesis Analysis

The synthesis of chloro-nitropyridine derivatives often involves multiple steps, including substitution, oxidation, nitration, and other functional group transformations. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is achieved through a Vilsmeier–Haack chlorination protocol . These methods could potentially be adapted for the synthesis of 3,4-Dichloro-5-nitropyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of chloro-nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . The molecular structure of 3,5-difluoro-4-nitropyridine N-oxide was found to be twisted around the C-NO2 bond, while its diamino analogue adopts a planar conformation stabilized by intramolecular hydrogen bonds . These findings suggest that the molecular structure of 3,4-Dichloro-5-nitropyridine could also exhibit unique conformational features, which could be explored using similar analytical techniques.

Chemical Reactions Analysis

Chloro-nitropyridine derivatives are reactive and can undergo various chemical reactions. The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, indicating that these types of compounds can participate in nucleophilic substitution and other reactions . The 5,6-dichloro-3-nitropyrazinamine was found to undergo nucleophilic displacement, acetylation, and condensation reactions to form imidazolo and triazolo ring systems . These studies demonstrate the versatile reactivity of chloro-nitropyridine compounds, which could be relevant for the chemical reactions of 3,4-Dichloro-5-nitropyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitropyridine derivatives can be influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . The solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibited a short N⋯H–O hydrogen bridge, indicating strong intermolecular interactions . These insights into the spectroscopic behavior and intermolecular interactions of chloro-nitropyridine derivatives could be extrapolated to predict the properties of 3,4-Dichloro-5-nitropyridine.

Scientific Research Applications

Application 1: Synthesis of Nitropyridines

  • Summary of Application: Nitropyridines, including 3,4-Dichloro-5-nitropyridine, are used in the synthesis of various organic compounds. They are produced by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
  • Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
  • Results or Outcomes: This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Application 2: Nonlinear Optics

  • Summary of Application: Nitropyridines are used in the development of materials for nonlinear optics .
  • Methods of Application: A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
  • Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Application 3: Synthesis of Imidazopyridines

  • Summary of Application: Nitropyridines are used in the synthesis of imidazopyridines .
  • Methods of Application: From 4-aminopyridine, imidazopyridines have been synthesized .
  • Results or Outcomes: This method provides a new pathway for the synthesis of imidazopyridines .

Application 4: Synthesis of 2-Substituted-5-Nitropyridines

  • Summary of Application: Nitropyridines are used in the synthesis of 2-substituted-5-nitropyridines .
  • Methods of Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
  • Results or Outcomes: This method provides a new pathway for the synthesis of 2-substituted-5-nitropyridines .

Application 5: Synthesis of Diaminopurines

  • Summary of Application: Nitropyridines are used in the synthesis of diaminopurines .

Application 6: Pharmacokinetics and Medicinal Chemistry

  • Summary of Application: Nitropyridines are studied in the field of pharmacokinetics and medicinal chemistry .

Safety And Hazards

When handling 3,4-Dichloro-5-nitropyridine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .

properties

IUPAC Name

3,4-dichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVPLFVLCXIYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474398
Record name 3,4-DICHLORO-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-nitropyridine

CAS RN

56809-84-8
Record name 3,4-DICHLORO-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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